molecular formula C5H12ClNO2 B3075813 [cis-4-(Hydroxymethyl)azetidin-2-yl]methanol;hydrochloride CAS No. 1036262-56-2

[cis-4-(Hydroxymethyl)azetidin-2-yl]methanol;hydrochloride

Cat. No.: B3075813
CAS No.: 1036262-56-2
M. Wt: 153.61 g/mol
InChI Key: DZLQHAIPYMAAIQ-JEVYUYNZSA-N
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Description

[cis-4-(Hydroxymethyl)azetidin-2-yl]methanol hydrochloride is a small organic molecule featuring an azetidine (four-membered saturated nitrogen heterocycle) core with hydroxymethyl substituents in the cis configuration. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and chemical research applications.

Properties

IUPAC Name

[(2R,4S)-4-(hydroxymethyl)azetidin-2-yl]methanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2.ClH/c7-2-4-1-5(3-8)6-4;/h4-8H,1-3H2;1H/t4-,5+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZLQHAIPYMAAIQ-JEVYUYNZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC1CO)CO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](N[C@@H]1CO)CO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1036262-56-2
Record name 2,4-Azetidinedimethanol, hydrochloride (1:1), (2R,4S)-rel-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1036262-56-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [cis-4-(Hydroxymethyl)azetidin-2-yl]methanol;hydrochloride typically involves the reaction of azetidine with formaldehyde under acidic conditions to introduce the hydroxymethyl group. The reaction is followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often require controlled temperatures and pH to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and crystallization to obtain the compound in its pure form. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Hydroxymethyl Group Reactivity

The hydroxymethyl groups on the azetidine ring participate in:

  • Esterification/Acylation : Hydroxymethyl moieties react with acyl chlorides (e.g., phthalimidoacetyl chloride) under basic conditions (Et₃N) at elevated temperatures (80°C) .

  • Oxidation : Secondary alcohols are oxidized to ketones using reagents like POCl₃, forming strained azetidine-fused oxazolium salts .

Ring-Opening and Cross-Coupling

  • Acid-Catalyzed Hydrolysis : Cis-4-substituted azetidines hydrolyze to β-amino acids under acidic conditions (e.g., HCl), retaining stereochemistry .

  • Catalytic Applications : β-Lactam-substituted mesoionic metal carbene complexes (e.g., Au/Pt-carbenes) derived from azetidinones catalyze cycloisomerization and hydrosilylation reactions .

Stereochemical and Kinetic Data

Reaction outcomes depend critically on stereochemistry and conditions:

Reaction TypeConditionsProduct SelectivityReference
Reductive AminationEthanol, NaBH₃CN, pH 1Cis-azetidine (major)
Staudinger CycloadditionCH₂Cl₂, −82°C, pyridineCis-β-lactams (complete)
DeprotectionCAN (cerium ammonium nitrate)Selective N-1 deprotection
HydrosilylationPt-carbene catalyst, room tempHigh yield (≥90%)

Spectroscopic Characterization

Key analytical methods include:

  • UV-Vis Spectroscopy : Quantification of intermediates using ε values (e.g., ε₂₆₀ = 7.1 mM⁻¹ cm⁻¹ at pH 6 for inosine) .

  • X-ray Crystallography : Confirmed cis/trans stereochemistry in derivatives like 31a and 34 .

Stability and Handling

  • Acid Sensitivity : The hydrochloride salt is stable under acidic conditions but prone to hydrolysis at neutral/basic pH.

  • Thermal Stability : Decomposition observed above 150°C during thermogravimetric analysis .

Scientific Research Applications

Pharmaceutical Development

The compound has been identified as an effective inhibitor of purine nucleoside phosphorylase (PNP), which is crucial in the treatment of certain cancers and autoimmune diseases. PNP inhibitors like [cis-4-(Hydroxymethyl)azetidin-2-yl]methanol;hydrochloride have shown promise in clinical trials for their ability to modulate immune responses and inhibit tumor growth .

Key Points:

  • Cancer Treatment : The compound is being explored for its efficacy against various cancers, including prostate and head and neck tumors.
  • Autoimmune Diseases : Its role in inhibiting PNP may also be beneficial in conditions like T-cell mediated diseases .

Inhibition of Nucleoside Hydrolases

Research indicates that this compound acts as a competitive inhibitor of nucleoside hydrolases. This action is particularly relevant for treating parasitic infections caused by protozoan parasites such as Plasmodium and Trypanosoma .

Applications:

  • Parasitic Infections : The compound's ability to inhibit nucleoside hydrolases suggests potential use in treating diseases like malaria and Chagas disease.
  • Bacterial Infections : Its broad-spectrum activity against various pathogens makes it a candidate for developing new antibiotics .

Synthetic Utility in Organic Chemistry

The compound serves as a versatile synthon in organic synthesis, particularly in the preparation of functionalized azetidines. Its structural features allow for rearrangements leading to the synthesis of complex heterocycles, which are valuable in drug discovery .

Synthetic Pathways:

  • Functionalized Azetidines : Recent advancements have demonstrated methods for synthesizing substituted azetidines from this compound, enhancing its utility in creating diverse chemical entities .

Case Studies

StudyFocusFindings
Dawson et al. (2006)Inhibition of PNPDemonstrated that azetidine analogues effectively inhibit PNP, providing a foundation for developing cancer therapeutics .
De Kimpe et al. (2009)Synthesis of ImmucillinsHighlighted the synthesis pathways involving azetidine derivatives, showcasing their potential as bioactive compounds .
RSC Advances (2017)Synthetic StrategiesReviewed recent developments in azetidine synthesis, emphasizing their importance in creating complex molecules for pharmaceutical applications .

Mechanism of Action

The mechanism of action of [cis-4-(Hydroxymethyl)azetidin-2-yl]methanol;hydrochloride involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Molecular Properties

The compound shares key structural motifs with other hydrochlorides containing hydroxymethyl and amino groups. Below is a comparative analysis:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Similarity Score Reference
[cis-4-(Hydroxymethyl)azetidin-2-yl]methanol hydrochloride C₆H₁₂ClNO₂ 165.62 (estimated) Azetidine core, cis-hydroxymethyl groups, hydrochloride salt
(trans-4-Aminocyclohexyl)methanol hydrochloride C₇H₁₆ClNO 165.66 Cyclohexane core, trans-amino and hydroxymethyl groups 0.52
(1-Aminocyclopropyl)methanol hydrochloride C₄H₁₀ClNO 123.58 Cyclopropane core, amino and hydroxymethyl groups 0.58
[4-Amino-1-(hydroxymethyl)cyclohexyl]methanol hydrochloride C₈H₁₈ClNO₂ 195.70 Cyclohexane core, amino and hydroxymethyl groups
(CIS-2-Amino-2-methyl-cyclopentyl)-methanol hydrochloride C₇H₁₆ClNO 165.66 Cyclopentane core, cis-amino and hydroxymethyl groups

Key Observations :

  • Ring Size and Rigidity : Azetidine (4-membered) vs. cyclohexane/cyclopentane (6/5-membered) cores influence conformational flexibility and steric effects. Smaller rings (e.g., azetidine, cyclopropane) may enhance metabolic stability in drug design .
  • Hydrochloride Salts : All compounds are hydrochloride salts, improving aqueous solubility and bioavailability compared to free bases .

Example :

  • 4-(Hydroxymethyl)-3-isopropylsydnone imine hydrochloride (): Synthesized by treating a tert-butoxycarbonyl-protected precursor with HCl in methanol .
Physicochemical and Functional Properties
Property [cis-4-(Hydroxymethyl)azetidin-2-yl]methanol hydrochloride (1-Aminocyclopropyl)methanol hydrochloride (trans-4-Aminocyclohexyl)methanol hydrochloride
Water Solubility High (due to hydrochloride) Moderate Moderate
Hydrogen Bond Donors 3 (2 hydroxyl, 1 amine) 3 (1 hydroxyl, 2 amines) 3 (1 hydroxyl, 2 amines)
Topological Polar Surface Area ~60 Ų (estimated) 46.2 Ų 46.2 Ų

Notes:

  • The azetidine derivative’s compact structure may reduce polar surface area compared to cyclohexane analogs, affecting membrane permeability .
  • Hydrochloride salts generally exhibit higher melting points and stability than free bases .

Biological Activity

[cis-4-(Hydroxymethyl)azetidin-2-yl]methanol;hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its pharmacological profile.

Synthesis

The synthesis of this compound typically involves the formation of azetidine derivatives through various chemical reactions, including cycloaddition and functionalization techniques. The compound can be synthesized from starting materials such as azetidinones, which are then modified to introduce the hydroxymethyl group and subsequently converted to the hydrochloride salt form for enhanced stability and solubility.

Antimicrobial Properties

Research indicates that azetidine derivatives exhibit notable antimicrobial activity. A study evaluated various azetidinones, demonstrating that modifications at the 4-position significantly influenced their effectiveness against bacterial strains. The introduction of hydroxymethyl groups has been associated with increased potency against Gram-positive and Gram-negative bacteria, suggesting a promising avenue for developing new antibacterial agents .

Anticancer Activity

Azetidine derivatives have also been investigated for their anticancer properties. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. The mechanism appears to involve the inhibition of specific signaling pathways that are crucial for cancer cell survival. For instance, compounds with similar structures have been reported to inhibit the PI3K/Akt pathway, leading to reduced cell proliferation and increased apoptosis .

Neuroprotective Effects

Emerging evidence suggests that this compound may possess neuroprotective properties. In animal models of neurodegenerative diseases, azetidine derivatives have shown potential in reducing neuronal cell death and improving cognitive function. These effects are likely mediated through antioxidant mechanisms and modulation of inflammatory pathways .

Case Studies

StudyFindings
Antimicrobial Activity Evaluated various azetidinones against bacterial strainsHydroxymethyl modifications enhance antibacterial potency
Anticancer Activity Investigated effects on cancer cell linesInduces apoptosis via PI3K/Akt pathway inhibition
Neuroprotection Assessed in neurodegenerative modelsReduces neuronal death and improves cognitive function

The biological activity of this compound is attributed to its ability to interact with biological targets at the molecular level. Its structure allows for binding with specific receptors or enzymes involved in disease processes. For instance, its interaction with microbial enzymes may disrupt cell wall synthesis, while its anticancer effects may stem from interference with cellular signaling pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[cis-4-(Hydroxymethyl)azetidin-2-yl]methanol;hydrochloride
Reactant of Route 2
[cis-4-(Hydroxymethyl)azetidin-2-yl]methanol;hydrochloride

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